N-Boc-D-glucosamine

Catalog No.
S688428
CAS No.
75251-80-8
M.F
C11H21NO7
M. Wt
279.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-D-glucosamine

CAS Number

75251-80-8

Product Name

N-Boc-D-glucosamine

IUPAC Name

tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Molecular Formula

C11H21NO7

Molecular Weight

279.29 g/mol

InChI

InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1

InChI Key

CQWFSMWAGKKQJB-VARJHODCSA-N

SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O

Synthesis of Glycosides and Glycoconjugates

N-Boc-D-glucosamine serves as a versatile building block for the synthesis of complex carbohydrates like glycosides and glycoconjugates. These molecules play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response. The Boc (tert-butylcarbonyl) protecting group attached to the amine group (N) helps control the reactivity of the molecule, allowing for selective modification and coupling with other sugar units to create diverse carbohydrate structures.

Here are some examples of its use in glycoside synthesis:

  • A study published in the Journal of the American Chemical Society demonstrates the utilization of N-Boc-D-glucosamine for the synthesis of novel sialyl Lewis X analogs, potential therapeutic agents for cancer and inflammatory diseases.
  • Another study published in Organic Letters highlights the application of N-Boc-D-glucosamine in the synthesis of glycosylphosphatidylinositol (GPI) anchors, essential components of cell membranes involved in various cellular functions.

Chemical Biology and Medicinal Chemistry

N-Boc-D-glucosamine finds applications in chemical biology and medicinal chemistry research due to its ability to modify and investigate the functions of biomolecules. By incorporating N-Boc-D-glucosamine into specific molecules, researchers can probe the role of sugars in various biological processes.

For instance, a study published in Nature Chemical Biology describes the use of N-Boc-D-glucosamine to create a glucosylated probe for studying protein glycosylation, a vital post-translational modification affecting protein function.

Development of Therapeutic Agents

N-Boc-D-glucosamine can also serve as a starting material for the development of novel therapeutic agents. The unique properties of glycosylated molecules, including their enhanced stability and targeted delivery, make them attractive candidates for drug development.

Here's an example:

  • Researchers have explored the use of N-Boc-D-glucosamine in the synthesis of glycosylated derivatives of natural products with potential anti-tumor activity.
  • Origin: N-Boc-D-glucosamine is a synthetic compound not found naturally. It is derived from D-glucosamine through a chemical modification process where a Boc (tert-Butyloxycarbonyl) protecting group is attached to the amino group (N) of the glucosamine molecule [].
  • Significance: N-Boc-D-glucosamine is a valuable intermediate used in organic synthesis, particularly in the creation of complex carbohydrates. These carbohydrates have various applications in scientific research, including the development of novel drugs, functional materials, and probes for studying biological processes [, ].

Molecular Structure Analysis

  • N-Boc-D-glucosamine possesses a six-membered sugar ring structure characteristic of glucosamine. The hydroxyl groups (OH) at specific positions on the ring contribute to its carbohydrate nature [].
  • A key feature is the Boc group (C(CH3)3OCO-) attached to the nitrogen atom. This protecting group helps prevent unwanted reactions at the nitrogen during synthesis while allowing for targeted modifications later [].

Chemical Reactions Analysis

  • Synthesis: Various methods exist for synthesizing N-Boc-D-glucosamine. A common approach involves reacting D-glucosamine with di-tert-butyl dicarbonate (Boc anhydride) under specific conditions [].
  • Deprotection: The Boc group can be selectively removed under acidic or basic conditions, revealing the free amino group for further reactions in carbohydrate synthesis [].
  • Glycosylation: N-Boc-D-glucosamine serves as a glycosyl donor in glycosylation reactions, where it forms glycosidic bonds with various acceptor molecules to create complex carbohydrates [].
N-Boc-D-Glucosamine + Alcohol -> Glycosylated Product + BocOH

Physical And Chemical Properties Analysis

  • N-Boc-D-glucosamine is a white to off-white crystalline solid [].
  • Specific data on melting point, boiling point, and solubility are not readily available in scientific literature. However, based on its structure, it is expected to be soluble in polar solvents like water and methanol but less soluble in non-polar solvents like chloroform.
  • The presence of the Boc group might affect its stability compared to D-glucosamine, but detailed information is lacking.

Mechanism of Action (Not Applicable)

N-Boc-D-glucosamine itself does not have a specific biological mechanism of action. It functions as a building block for creating more complex carbohydrates that may have specific biological activities depending on their structure.

  • Limited information exists on the specific hazards of N-Boc-D-glucosamine. However, as a derivative of glucosamine, it is likely to have low toxicity.
  • Standard laboratory safety practices for handling organic chemicals should be followed when working with N-Boc-D-glucosamine, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

XLogP3

-0.3

Dates

Modify: 2023-08-15

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